molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

Cat. No. B1273097
CAS RN: 630404-09-0
M. Wt: 301.49 g/mol
InChI Key: MBXJRMPJQITKRE-UHFFFAOYSA-N
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Description

“2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the CAS Number: 630404-09-0 . Its molecular formula is C9H5BrClF3O . It is a solid substance stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 . The Canonical SMILES representation is C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is 301.49 g/mol . It has a computed XLogP3 value of 4.6 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 299.91644 g/mol . The topological polar surface area is 17.1 Ų , and it has a heavy atom count of 15 .

Safety and Hazards

The compound has been assigned the GHS07 and GHS05 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy and potential side effects.

properties

IUPAC Name

2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXJRMPJQITKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381958
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

CAS RN

630404-09-0
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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